molecular formula C7H8ClNO B1356059 2-(Chloromethyl)-5-methoxypyridine CAS No. 75342-33-5

2-(Chloromethyl)-5-methoxypyridine

Cat. No. B1356059
Key on ui cas rn: 75342-33-5
M. Wt: 157.6 g/mol
InChI Key: KSBXDCBRSKRVDC-UHFFFAOYSA-N
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Patent
US06194437B1

Procedure details

To a solution of 2-hydroxy-methyl-5-methoxy-pyridine (0.68 g, 4.9 mmol) in dry DCM was added dropwise excess thionyl chloride (2.0 mL), and the mixture was refluxed for 2 hours. The solvent was removed in vacuo, and the residue was taken up in EtOAc and washed with NaHCO3 (aq), dried (MgSO4, and concentrated in vacuo. The extremely volatile 2-chloromethyl-5-methoxy-pyridine was obtained as a solution in ethyl acetate to give (984.0 mg, 83.5%) yield.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[C:7](C)=[CH:6][C:5]([O:9][CH3:10])=[CH:4][N:3]=1.S(Cl)(Cl)=O.[CH2:15](Cl)[Cl:16]>>[Cl:16][CH2:15][C:2]1[CH:7]=[CH:6][C:5]([O:9][CH3:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
OC1=NC=C(C=C1C)OC
Name
Quantity
2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
WASH
Type
WASH
Details
washed with NaHCO3 (aq)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClCC1=NC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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